

Spectroscopic Data Analysis of Ethyl 3-oxocyclopentanecarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>Ethyl 3-oxocyclopentanecarboxylate</i>
Cat. No.:	B1583539

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 3-oxocyclopentanecarboxylate** (CAS No: 5400-79-3), a key organic intermediate.[1][2][3][4] The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Molecular Structure:

- Molecular Formula: C₈H₁₂O₃[2][3][5][6]
- Molecular Weight: 156.18 g/mol [1][2][5]
- Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. The following tables summarize the predicted proton (¹H) and carbon-¹³ (¹³C) NMR data for **Ethyl 3-oxocyclopentanecarboxylate**.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.1	Quartet	2H	-OCH ₂ CH ₃
~3.0	Multiplet	1H	-CH(C=O)-
~2.4	Multiplet	2H	-CH ₂ C=O
~2.2	Multiplet	2H	-CH ₂ - adjacent to CH
~2.0	Multiplet	2H	-CH ₂ -
~1.2	Triplet	3H	-OCH ₂ CH ₃

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~215	C=O (ketone)
~173	C=O (ester)
~61	-OCH ₂ CH ₃
~45	-CH(C=O)-
~38	-CH ₂ C=O
~28	-CH ₂ -
~25	-CH ₂ -
~14	-OCH ₂ CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for **Ethyl 3-oxocyclopentanecarboxylate** are presented below.

Table 3: IR Spectroscopic Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2980-2850	Medium-Strong	C-H stretch (alkane)
~1750	Strong	C=O stretch (ketone)
~1735	Strong	C=O stretch (ester)
~1180	Strong	C-O stretch (ester)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The predicted mass spectrum of **Ethyl 3-oxocyclopentanecarboxylate** would show a molecular ion peak and various fragment ions.

Table 4: Mass Spectrometry Data (Predicted)

m/z	Interpretation
156	[M] ⁺ (Molecular Ion)[6]
111	[M - OCH ₂ CH ₃] ⁺
83	[M - COOCH ₂ CH ₃] ⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

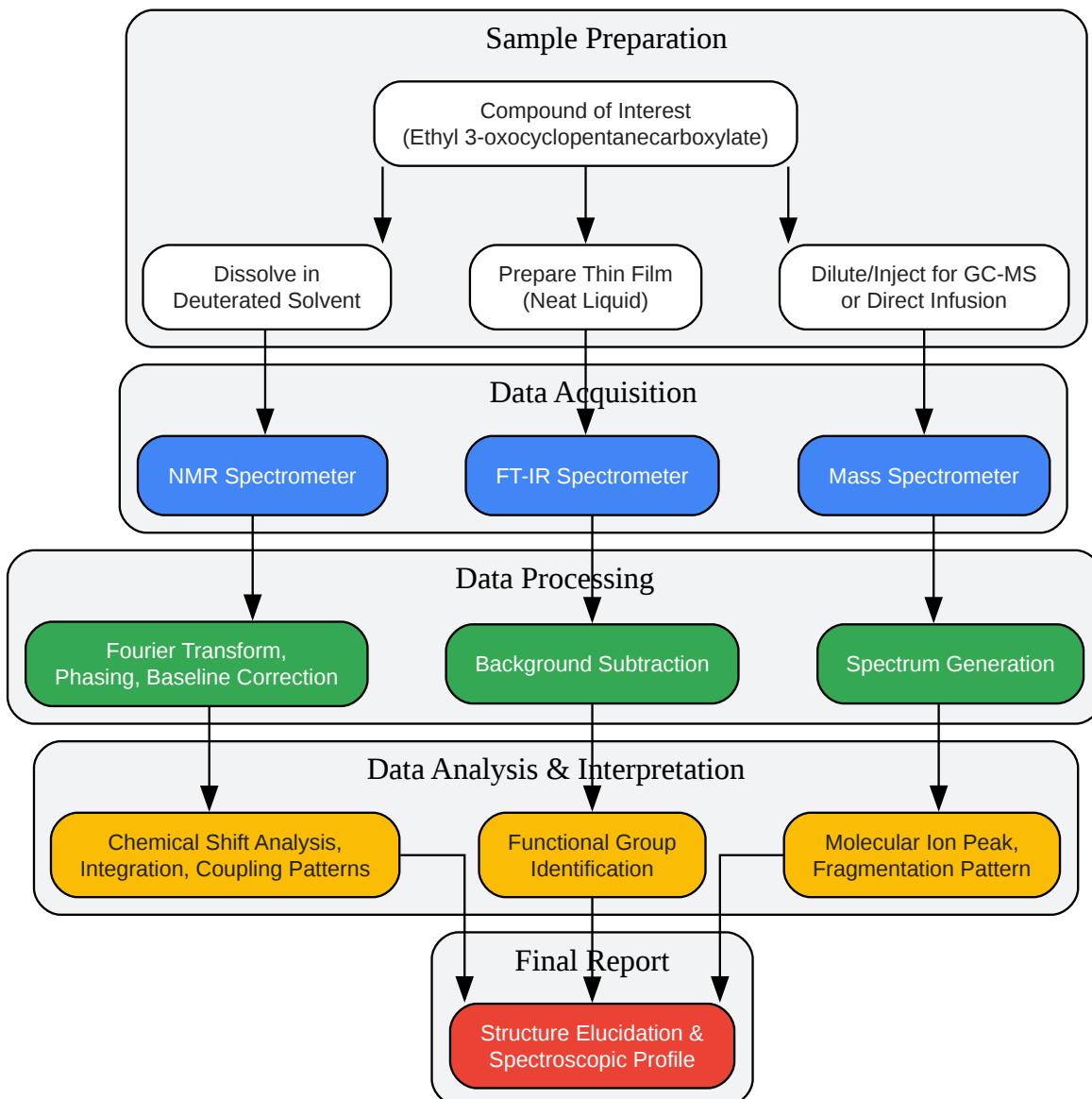
4.1 NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **Ethyl 3-oxocyclopentanecarboxylate** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[7]
- Instrument Setup:

- Insert the sample into the NMR spectrometer.[8]
- Lock the spectrometer on the deuterium signal of the solvent.[8]
- Shim the magnetic field to achieve optimal homogeneity and resolution.[8]
- Tune the probe for the ^1H and ^{13}C frequencies.[8]
- ^1H NMR Acquisition:
 - Acquire the spectrum using a standard single-pulse experiment.
 - Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - Process the data using Fourier transformation, phase correction, and baseline correction.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Typical parameters include a 30° pulse, a 4 s acquisition time, and no relaxation delay for compounds up to about 350 Daltons.[8]
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
 - Process the data similarly to the ^1H spectrum.

4.2 IR Spectroscopy

- Sample Preparation (Thin Film Method):
 - As **Ethyl 3-oxocyclopentanecarboxylate** is a liquid at room temperature, a "neat" spectrum can be obtained.


- Place one to two drops of the pure liquid between two polished salt plates (e.g., NaCl or KBr).[9][10]
- Create a thin film by gently pressing the plates together.[9]
- Data Acquisition:
 - Place the salt plate "sandwich" in the sample holder of the FT-IR spectrometer.[11]
 - Acquire the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.
 - Collect a background spectrum of the empty salt plates and subtract it from the sample spectrum.

4.3 Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).[12][13] The sample is vaporized in the ion source.[12]
- Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization, primarily forming a radical cation (molecular ion).[14][15]
- Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or magnetic sector).[12][13]
- Detection: Detect the ions and record their abundance, generating a mass spectrum.[13][14] The most intense peak is designated as the base peak with 100% relative abundance.[14]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5400-79-3 Cas No. | Ethyl 3-oxocyclopentanecarboxylate | Apollo [store.apolloscientific.co.uk]
- 2. chemscene.com [chemscene.com]
- 3. manchesterorganics.com [manchesterorganics.com]
- 4. Ethyl 3-oxocyclopentane-1-carboxylate 97% | CAS: 5400-79-3 | AChemBlock [achemblock.com]
- 5. Ethyl 3-oxocyclopentanecarboxylate | C8H12O3 | CID 223136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - Ethyl 3-oxocyclopentanecarboxylate (C8H12O3) [pubchemlite.lcsb.uni.lu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. books.rsc.org [books.rsc.org]
- 9. webassign.net [webassign.net]
- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Mass Spectrometry [www2.chemistry.msu.edu]
- 15. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Data Analysis of Ethyl 3-oxocyclopentanecarboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1583539#spectroscopic-data-for-ethyl-3-oxocyclopentanecarboxylate-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com